Antitrypanosomal agent 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O4S |

|---|---|

Molecular Weight |

269.28 g/mol |

IUPAC Name |

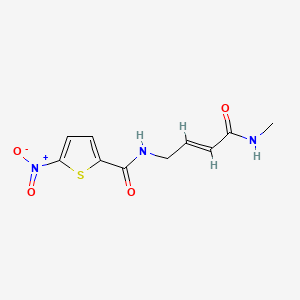

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+ |

InChI Key |

PWZUAAWZGIUYEM-NSCUHMNNSA-N |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Nitrothiophene-Based Antitrypanosomal Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chagas disease and Human African Trypanosomiasis (HAT) are debilitating neglected tropical diseases caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, respectively. For decades, the therapeutic arsenal has been limited to two nitroheterocyclic drugs, benznidazole and nifurtimox, which suffer from significant drawbacks including variable efficacy, particularly in the chronic stage of Chagas disease, and severe side effects.[1][2][3] This has fueled an urgent search for new, safer, and more effective chemotherapies. Within this context, nitrothiophene-based compounds have emerged as a promising and extensively investigated class of antitrypanosomal agents.

This technical guide provides an in-depth overview of the core science behind nitrothiophene-based antitrypanosomal compounds. It covers their mechanism of action, structure-activity relationships, and summarizes key quantitative data from preclinical studies. Furthermore, this document details the essential experimental protocols for the synthesis and evaluation of these compounds and employs visualizations to clarify complex biological pathways and experimental workflows.

Mechanism of Action: A Prodrug Approach

The trypanocidal activity of nitrothiophene derivatives, like other nitroaromatic drugs, is primarily dependent on their nature as prodrugs.[3][4] These compounds require bioactivation within the parasite to exert their cytotoxic effects. The key to their selectivity lies in the parasite's unique enzymatic machinery, which is absent or significantly different in the mammalian host.

The activation is a reductive process initiated by a parasite-specific type I nitroreductase (NTR).[3][5] This enzyme, located in the trypanosomal mitochondrion, catalyzes the reduction of the nitro group (NO₂) on the thiophene ring. This process generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as radical species.[6]

These reactive metabolites are the ultimate effectors of the drug's toxicity. They can induce parasite death through multiple pathways:

-

Oxidative Stress: The reactive intermediates can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This overwhelms the parasite's antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids.[7]

-

Covalent Adduct Formation: The electrophilic intermediates can form covalent bonds with critical biomolecules, including proteins and DNA, disrupting their function.[6]

-

Inhibition of Key Enzymes: While the primary mechanism is prodrug activation, some nitrothiophene derivatives have been shown to directly inhibit essential parasite enzymes. A crucial target is trypanothione reductase (TryR) , a key enzyme in the trypanosome's unique trypanothione-based redox system that protects it from oxidative stress.[8][9][10] Inhibition of TryR further cripples the parasite's ability to handle the oxidative burst generated by the drug's activation. Another potential target is cruzain , the major cysteine protease of T. cruzi, which is vital for its lifecycle.[11][12][13]

The selective activation by parasitic NTRs makes this class of compounds highly specific to the pathogen, minimizing off-target effects in the host.

References

- 1. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Cruzain inhibition by hydroxymethylnitrofurazone and nitrofurazone: investigation of a new target in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of Antitrypanosomal Agent 19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitrypanosomal agent 19, a novel 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative, has demonstrated significant potential as a therapeutic candidate against Trypanosoma cruzi, the etiological agent of Chagas disease. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated biological pathways and experimental workflows. This agent exhibits high efficacy and selectivity against the intracellular amastigote stage of T. cruzi. Its mode of action is notably distinct from current treatments such as benznidazole, as it does not appear to be a substrate for the parasitic nitroreductase (TcNTR). Preliminary evidence suggests a potential interaction with the parasite's trans-sialidase (TcTS), an enzyme crucial for host cell invasion and immune evasion.

Quantitative Data Summary

The biological activity of this compound was evaluated against the intracellular amastigotes of T. cruzi in two different host cell lines, LLC-MK2 (epithelial) and C2C12 (myoblast). Cytotoxicity was also assessed in these cell lines to determine the selectivity of the compound.

| Compound | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | LLC-MK2 | 0.10 ± 0.04 | >40 | >400 |

| C2C12 | 0.11 ± 0.02 | >40 | >363 | |

| Benznidazole (Reference) | LLC-MK2 | 1.4 ± 0.1 | 46.86 | 32.8 |

| C2C12 | 6 ± 1 | 74.39 | 12.4 |

Core Mechanism of Action

The primary mechanism of action of this compound appears to diverge from that of established nitroheterocyclic drugs. Key insights into its mode of action include:

-

Independence from T. cruzi Nitroreductase (TcNTR) Activation : Unlike benznidazole, which is a pro-drug activated by TcNTR, this compound shows only residual activity as a substrate for this enzyme. This suggests that its trypanocidal effect is not dependent on reductive activation, a significant finding that could imply a lower susceptibility to resistance mechanisms involving TcNTR mutations.

-

Weak Inhibition of trans-Sialidase (TcTS) : Compound 19 has been identified as a weak inhibitor of the recombinant trans-sialidase of T. cruzi, with an IC50 of 1.1 ± 0.1 mM. TcTS is a key virulence factor that facilitates parasite invasion of host cells and helps the parasite evade the host immune system by modifying the sialic acid content of both host and parasite cell surfaces. While the inhibition is weak, it points to a potential area of interaction. It is plausible that even modest interference with TcTS activity could disrupt the parasite's lifecycle.

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed, albeit partial, mechanism of action for this compound, highlighting its distinction from the benznidazole pathway.

Caption: Proposed mechanism of this compound vs. Benznidazole.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-Amastigote Activity Assay

This protocol assesses the efficacy of compounds against the intracellular amastigote form of T. cruzi.

-

Cell Culture and Infection:

-

LLC-MK2 or C2C12 cells are seeded in 96-well microplates at a density that allows for confluent monolayer formation.

-

Plates are incubated at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, the cell monolayers are infected with tissue culture-derived trypomastigotes of T. cruzi (Tulahuen strain expressing β-galactosidase) at a multiplicity of infection (MOI) of 10.

-

The plates are incubated for an additional 2 hours to allow for parasite invasion.

-

-

Compound Treatment:

-

Following infection, the wells are washed with phosphate-buffered saline (PBS) to remove non-internalized parasites.

-

Fresh culture medium containing serial dilutions of this compound or the reference drug is added to the wells.

-

Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Quantification of Parasite Load:

-

After the incubation period, the medium is removed, and a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) in a lysis buffer is added.

-

The plates are incubated to allow for the enzymatic reaction, which produces a colored product.

-

The absorbance is measured using a microplate reader at a wavelength appropriate for the substrate (e.g., 570 nm for CPRG).

-

The percentage of parasite growth inhibition is calculated relative to untreated infected controls.

-

The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

-

Cytotoxicity Assay

This protocol determines the toxicity of the compound to the host cells.

-

Cell Seeding:

-

LLC-MK2 or C2C12 cells are seeded in 96-well microplates and incubated for 24 hours to form a confluent monolayer.

-

-

Compound Exposure:

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

The plates are incubated for 72 hours under the same conditions as the anti-amastigote assay.

-

-

Viability Assessment:

-

Cell viability is assessed using a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

-

The XTT reagent is added to the wells, and the plates are incubated to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured with a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

T. cruzi Nitroreductase (TcNTR) Substrate Assay

This assay evaluates if a compound can be activated by TcNTR.

-

Enzyme and Reagents:

-

Recombinant TcNTR is purified from an expression system.

-

The reaction mixture includes a suitable buffer (e.g., Tris-HCl), NADH as a cofactor, and the test compound.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture containing NADH and the test compound in a 96-well plate.

-

The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH consumption is indicative of the compound being a substrate for TcNTR. Benznidazole is used as a positive control.

-

T. cruzi trans-Sialidase (TcTS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TcTS.

-

Enzyme and Substrates:

-

Recombinant TcTS is used as the enzyme source.

-

A sialic acid donor substrate (e.g., 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid - 4-MUNANA) and an acceptor substrate (e.g., lactose) are required.

-

-

Inhibition Assay:

-

The test compound is pre-incubated with TcTS in a reaction buffer.

-

The enzymatic reaction is started by the addition of the donor and acceptor substrates.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The product of the reaction (e.g., the fluorescent 4-methylumbelliferone released from 4-MUNANA) is quantified using a fluorometer.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 is determined.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the workflow for the in vitro assessment of this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Logical Relationship of Key Findings

This diagram illustrates the logical connections between the experimental findings for this compound.

Caption: Logical relationship of key findings for this compound.

The Structure-Activity Relationship of Nitrothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of nitrothiophene derivatives, focusing on their antimicrobial and anticancer properties. It delves into the critical structural features influencing their biological activity, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

Nitrothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, coupled with one or more nitro groups, imparts unique electronic and chemical properties that drive their therapeutic potential. These compounds have been extensively investigated as antibacterial, antifungal, and anticancer agents.

The biological activity of nitrothiophene derivatives is intricately linked to their chemical structure. Key determinants of their potency and selectivity include the number and position of nitro groups on the thiophene ring, the nature of substituents, and their stereochemistry. Understanding the SAR of this class of compounds is crucial for the rational design and development of novel, more effective, and safer therapeutic agents.

Core Structure-Activity Relationships

The biological efficacy of nitrothiophene derivatives is highly dependent on specific structural motifs. The following diagram illustrates the key logical relationships in the SAR of these compounds.

Caption: Logical flow of structure-activity relationships in nitrothiophene derivatives.

A central theme in the SAR of nitrothiophenes is the profound impact of the nitro group. Generally, an increase in the number of nitro groups correlates with enhanced biological activity. For instance, dinitrothiophene derivatives, such as 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene, exhibit significantly higher antibacterial activity compared to their mononitro counterparts.[1][2] The position of the nitro group is also critical, with substitution at the 3 and 5 positions often leading to potent compounds.

Halogen substituents, particularly at the 2-position, can further enhance activity.[1] These halogens can act as good leaving groups, facilitating nucleophilic attack by biological thiols, a key step in the mechanism of action for some of these compounds.[2][3] Other substituents, such as amino and carboxamide groups, can modulate the physicochemical properties of the molecules, influencing their solubility, cell permeability, and interaction with biological targets.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative nitrothiophene derivatives against various bacterial, fungal, and cancer cell lines.

Antibacterial Activity

| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1 | 2-Nitrothiophene | E. coli | >128 | [4] |

| S. enterica | 64 | [4] | ||

| 2 | 2-Chloro-3,5-dinitrothiophene | E. coli | - | [1] |

| M. luteus | - | [1] | ||

| 3 | 2-Bromo-3,5-dinitrothiophene | E. coli | - | [1] |

| M. luteus | - | [1] | ||

| 4 | IITR00803 (Benzoxazole-nitrothiophene) | S. enterica | 4 | [4] |

| S. flexneri | 4-16 | [4] | ||

| E. coli | 4-16 | [4] | ||

| 5 | 2-Amino-5-nitrothiophene derivative (4a) | S. aureus | - | [5] |

| 6 | 2-Amino-5-nitrothiophene derivative (4c) | E. coli | - | [5] |

| 7 | 2-Amino-5-nitrothiophene derivative (4d) | E. coli | - | [5] |

Note: Specific MIC values for compounds 2, 3, 5, 6, and 7 were not provided in a tabular format in the source, but they were reported to have high activity.

Antifungal Activity

| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 8 | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp. | - | [3] |

| Cryptococcus neoformans | - | [3] | ||

| 9 | Thiophene derivative (S4) | C. albicans | 0.91 (µM/ml) | [6] |

| A. niger | 0.91 (µM/ml) | [6] |

Note: Specific MIC values for compound 8 were not provided in a tabular format in the source.

Anticancer Activity

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 10 | Thiophene derivative (BU17) | A549 (Lung) | - | [7] |

| CT26 (Colorectal) | - | [7] | ||

| 11 | Thiophene carboxamide derivative (5) | HepG-2 (Liver) | - | [8] |

| HCT-116 (Colorectal) | - | [8] | ||

| 12 | Thiophene carboxamide derivative (21) | HepG-2 (Liver) | - | [8] |

| HCT-116 (Colorectal) | - | [8] |

Note: Specific IC50 values for these compounds were not provided in a tabular format in the source, but they were reported to have potent activity.

Mechanisms of Action and Signaling Pathways

Nitrothiophene derivatives exert their biological effects through various mechanisms, often involving the chemical reactivity of the nitro group and the thiophene ring.

Antibacterial Mechanism: Activation by Nitroreductases

A primary mechanism of antibacterial action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, which can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[9][10][11]

Caption: Activation of nitrothiophene derivatives by bacterial nitroreductases.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Several nitrothiophene derivatives exhibit potent antifungal activity by disrupting the integrity of the fungal cell membrane. This is achieved by inhibiting the biosynthesis of ergosterol, a crucial sterol component of the fungal cell membrane that is absent in mammalian cells. A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[3][12][13]

Caption: Inhibition of the ergosterol biosynthesis pathway by nitrothiophene derivatives.

Anticancer Mechanism: Targeting Tubulin and Wnt/β-catenin Signaling

The anticancer activity of certain nitrothiophene derivatives has been attributed to their ability to interfere with microtubule dynamics, which are essential for cell division. These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][8][14]

Caption: Inhibition of tubulin polymerization by nitrothiophene derivatives.

Additionally, some thiophene derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[8] By inhibiting this pathway, these compounds can suppress tumor growth.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the synthesis and biological evaluation of nitrothiophene derivatives.

Synthesis of Nitrothiophene Derivatives

A variety of synthetic routes are available for the preparation of nitrothiophene derivatives. The specific method depends on the desired substitution pattern.

Example Protocol: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene [15]

-

Step 1: Mixing of Acids: In a three-necked flask, combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.

-

Step 2: Addition of Starting Material: Add 1 mL of 2,5-dibromothiophene to the acid mixture while stirring. Maintain the temperature below 20°C for 30 minutes.

-

Step 3: Nitration: Slowly add 3 mL of concentrated nitric acid to the reaction mixture over 5 hours, ensuring the temperature is kept below 30°C using an ice bath.

-

Step 4: Work-up: Pour the reaction mixture into 300 g of ice and stir until the ice has completely melted.

-

Step 5: Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from methanol to obtain pure 2,5-dibromo-3,4-dinitrothiophene.

Antimicrobial Susceptibility Testing

The antimicrobial activity of nitrothiophene derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used and standardized technique.

Protocol: Broth Microdilution for MIC Determination [1][3][16][17]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitrothiophene derivative in a suitable solvent at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). Each well will contain a different concentration of the compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the nitrothiophene derivative that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the general workflow for a typical SAR study.

Caption: General experimental workflow for a structure-activity relationship study.

Conclusion

The structure-activity relationship of nitrothiophene derivatives is a rich and complex field with significant implications for the development of new therapeutic agents. The number and position of nitro groups, along with the presence of other substituents, are critical determinants of their antibacterial, antifungal, and anticancer activities. The mechanisms of action are diverse, ranging from the generation of reactive oxygen species through nitroreductase activation to the inhibition of specific enzymes like sterol 14α-demethylase and the disruption of cellular structures such as microtubules.

This technical guide has provided a consolidated overview of the key SAR principles, quantitative biological data, and experimental methodologies relevant to the study of nitrothiophene derivatives. The continued exploration of this chemical space, guided by a thorough understanding of their SAR, holds great promise for the discovery of novel and potent drugs to combat infectious diseases and cancer.

References

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. protocols.io [protocols.io]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In-Depth Technical Guide to the Physicochemical Properties of Antitrypanosomal Agent 19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitrypanosomal agent 19, also known as compound 10, is a promising nitrothiophene-based compound with demonstrated efficacy against various species of Trypanosoma, the causative agent of Human African Trypanosomiasis (HAT). This technical guide provides a comprehensive overview of the known physicochemical properties of this agent. A thorough understanding of these properties is critical for its continued development as a potential therapeutic, influencing its formulation, pharmacokinetics, and pharmacodynamics. This document summarizes key quantitative data, outlines relevant experimental protocols for its characterization, and presents diagrams illustrating its mechanism of action and typical experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, chemically named (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, is presented below. While specific experimental values for melting point, pKa, and logP are not publicly available in the reviewed literature, general characteristics have been reported.

| Property | Value | Source |

| Chemical Name | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Ajayi O et al., 2023 |

| Alias | This compound, Compound 10 | Ajayi O et al., 2023 |

| Molecular Formula | C₁₀H₁₁N₃O₄S | [1] |

| Molar Mass | 269.28 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Likely has low aqueous solubility. Soluble in Dimethyl Sulfoxide (DMSO). Formulations for in vivo use often involve co-solvents and vehicles like corn oil. | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1] |

Mechanism of Action: Nitroreductase-Mediated Activation

This compound, as a nitrothiophene-based compound, is understood to function as a prodrug. Its trypanocidal activity is dependent on the metabolic activation by a parasitic type I nitroreductase (NTR). This enzyme is present in trypanosomes but absent in mammalian cells, providing a basis for selective toxicity. The activation process involves the reduction of the nitro group on the thiophene ring to generate reactive nitroso and hydroxylamine intermediates, and ultimately highly reactive radicals. These cytotoxic metabolites are believed to induce parasite death through widespread damage to vital macromolecules such as DNA, proteins, and lipids.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies employed in drug discovery and preclinical development for similar compounds.

In Vitro Antitrypanosomal Activity Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.

-

Assay Setup: In a 96-well plate, the parasite suspension is added to wells containing the various concentrations of the test compound. A negative control (parasites with vehicle, e.g., DMSO) and a positive control (a known trypanocidal drug like suramin) are included.

-

Incubation: The plate is incubated for 48 to 72 hours under standard culture conditions.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the negative control. The IC₅₀ value is calculated by fitting the data to a dose-response curve using appropriate software.

Figure 2: Experimental workflow for in vitro antitrypanosomal activity assay.

In Vitro Metabolic Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes, which is a key indicator of its potential in vivo half-life.

-

Reagent Preparation: Liver microsomes (from mouse, rat, or human) are thawed on ice. A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the cofactor NADPH are prepared.

-

Compound Incubation: The test compound, this compound, is added to a mixture of the reaction buffer and liver microsomes. The reaction is initiated by the addition of the NADPH solution. A control incubation without NADPH is also run to assess non-NADPH-dependent degradation.

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for determining the oral bioavailability of a compound in a mouse model.

-

Animal Acclimatization and Dosing: Mice are acclimatized to the laboratory conditions. A formulation of this compound suitable for oral administration is prepared (e.g., in a vehicle of DMSO and corn oil). A separate formulation for intravenous (IV) administration is also prepared. One group of mice receives the compound orally via gavage, while another group receives it via IV injection.

-

Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from the mice.

-

Plasma Preparation: The blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and IV administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Figure 3: Workflow for an in vivo oral bioavailability study.

Conclusion

This compound is a compound of significant interest in the pursuit of new treatments for Human African Trypanosomiasis. While its fundamental chemical identity is established, a more detailed public characterization of its physicochemical properties such as melting point, pKa, and logP would greatly benefit the research community. The provided protocols offer a standardized framework for the further evaluation of this and similar compounds. The mechanism of action, relying on parasite-specific nitroreductase activation, continues to be a promising strategy for developing selective antitrypanosomal therapeutics. Further studies to fully elucidate the downstream effects of the reactive metabolites will provide a more complete understanding of its mode of action.

References

Early-Stage Research on New Trypanocidal Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core advancements in early-stage research for new trypanocidal drugs. It is designed to inform researchers, scientists, and drug development professionals about the latest promising compounds, novel molecular targets, and the experimental methodologies underpinning this critical area of therapeutic development. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and research workflows to facilitate a deeper understanding of the current landscape in the fight against trypanosomiasis.

Promising Drug Candidates and Preclinical Data

The search for new trypanocidal drugs has yielded several promising candidates that are currently in various stages of preclinical and clinical development. These compounds exhibit potent activity against Trypanosoma species, and their development marks a significant step forward from the limited and often toxic treatment options that have been available for decades.

Nitroimidazoles: Fexinidazole and its Metabolites

Fexinidazole, a 5-nitroimidazole, has emerged as a significant advancement in the treatment of Human African Trypanosomiasis (HAT). It is an orally administered drug that is effective against both stages of the disease.[1][2] Preclinical studies have demonstrated its potent trypanocidal activity, which is largely attributed to its sulfoxide and sulfone metabolites.[1][3]

Table 1: In Vitro Activity of Fexinidazole and its Metabolites against Trypanosoma brucei

| Compound | T. brucei Strain | IC50 (µM) | Reference |

| Fexinidazole | Multiple strains | 0.7 - 3.3 | [1] |

| Fexinidazole Sulfoxide | T. b. rhodesiense | ~1.0 | [1] |

| Fexinidazole Sulfone | T. b. rhodesiense | ~1.0 | [1] |

Table 2: In Vivo Efficacy of Fexinidazole in Mouse Models of HAT

| Treatment Regimen | Mouse Model | Outcome | Reference |

| 100 mg/kg/day for 4 days (oral) | Acute infection | Cure | [1][2] |

| 200 mg/kg/day for 5 days (oral) | Chronic CNS infection | Cure | [1][2] |

Oxaboroles: The Emergence of Acoziborole

Acoziborole (formerly SCYX-7158) is a novel benzoxaborole compound that has shown great promise as a single-dose oral treatment for HAT, including the late-stage central nervous system (CNS) infection.[4][5] Its unique mechanism of action and favorable pharmacokinetic profile make it a revolutionary candidate in the field.

Table 3: Preclinical Data for Acoziborole

| Parameter | Value | Species/Model | Reference |

| In vitro IC50 | ~0.6 µM | T. brucei | [4] |

| In vivo Efficacy | 100% cure | Mouse model of stage 2 HAT (25 mg/kg, oral, 7 days) | [4] |

| No Observed Adverse Event Limit (NOAEL) | 15 mg/kg | Mice and dogs | [4] |

Novel Quinolines and Other Promising Scaffolds

Recent high-throughput screening campaigns have identified several other chemical scaffolds with potent trypanocidal activity. Among these, novel quinoline derivatives have demonstrated significant efficacy in both in vitro and in vivo models.[6]

Table 4: In Vitro and In Vivo Activity of Novel Quinolines

| Compound | T. cruzi Amastigotes EC50 (µM) | T. brucei Bloodstream Forms EC50 (µM) | In Vivo Efficacy (T. brucei mouse model) | Reference |

| DB2186 | 0.1 - 0.6 | ≤0.25 | 70% reduction in parasitemia (T. cruzi); 2/4 mice cured (T. brucei) | [6] |

| DB2217 | 0.1 - 0.6 | ≤0.25 | 4/4 mice cured (T. brucei) | [6] |

Other compound classes such as arylimidamides and nitrofurantoin analogs have also shown promising in vitro results, with some arylimidamide compounds exhibiting IC50 values in the nanomolar range against T. cruzi.[7][8][9]

Novel Drug Targets in Trypanosoma

The development of new trypanocidal drugs is increasingly focused on targeting molecular pathways that are essential for the parasite's survival and are absent or significantly different in the human host. This approach promises greater selectivity and reduced toxicity.

The Trypanothione Reductase Pathway

Trypanothione reductase (TR) is a key enzyme in the parasite's unique trypanothione-based redox system, which is responsible for detoxifying reactive oxygen species.[10] As this pathway is absent in humans, TR is a well-validated and highly attractive drug target.[10] Research efforts are focused on discovering potent and selective inhibitors of this enzyme.[11][12]

Signaling Pathways: The Role of cAMP

Cyclic AMP (cAMP) signaling pathways in trypanosomatids play crucial roles in processes such as differentiation, proliferation, and osmoregulation.[13][14][15] These pathways are significantly different from their mammalian counterparts, presenting opportunities for the development of targeted therapies.[16] Key components of the trypanosome cAMP signaling pathway, such as adenylyl cyclases and phosphodiesterases, are being explored as potential drug targets.[16]

Caption: A simplified diagram of the cAMP signaling pathway in Trypanosomes.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of new trypanocidal compounds. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Drug Susceptibility Testing: Alamar Blue Assay

This assay is widely used to determine the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.

Materials:

-

T. brucei bloodstream forms

-

Complete HMI-9 medium

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Microplate fluorometer

Procedure:

-

Culture T. brucei bloodstream forms in complete HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.

-

Prepare serial dilutions of the test compounds in complete HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 1%.

-

Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL. Include wells with parasites only (negative control) and medium only (background control).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration using a suitable software.

Cytotoxicity Assay

This protocol is used to assess the toxicity of test compounds against a mammalian cell line, which is crucial for determining the selectivity index.

Materials:

-

Mammalian cell line (e.g., L6 or HEK293)

-

Appropriate cell culture medium (e.g., DMEM)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Resazurin solution

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the cell plates with the medium containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence as described in the Alamar Blue assay.

-

Calculate the CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is then calculated as CC50 / IC50.

In Vivo Efficacy in a Mouse Model of Acute Infection

This protocol describes a general procedure for evaluating the efficacy of a test compound in a murine model of acute trypanosomiasis.[17]

Materials:

-

Female NMRI mice (or other suitable strain)

-

T. brucei rhodesiense STIB900 (or other appropriate strain)

-

Test compound formulated in a suitable vehicle

-

Phosphate-buffered saline (PBS)

-

Microscope and hemocytometer

Procedure:

-

Infect mice intraperitoneally with 1 x 10^4 bloodstream forms of T. b. rhodesiense in 0.2 mL of PBS.

-

Initiate treatment 3 days post-infection. Administer the test compound orally or intraperitoneally once or twice daily for a specified number of days (e.g., 4-7 days).

-

Monitor the parasitemia daily by examining a drop of tail blood under a microscope.

-

A compound is considered curative if the mice remain aparasitemic for at least 60 days post-treatment.

Trypanothione Reductase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of trypanothione reductase.[18]

Materials:

-

Recombinant trypanothione reductase

-

Trypanothione disulfide (T(S)2)

-

NADPH

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, DTNB, and the test compound at various concentrations.

-

Add trypanothione reductase to the wells and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding T(S)2.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes, which corresponds to the reduction of DTNB.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizing the Drug Discovery Workflow

The process of discovering and developing new trypanocidal drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow, from initial screening to preclinical development.

Caption: A generalized workflow for the discovery and preclinical development of new trypanocidal drugs.

References

- 1. Drug cytotoxicity assay for African trypanosomes and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antitrypanosomal Agent 19

For Research Use Only

Introduction

These application notes provide a comprehensive protocol for the in vitro assessment of "Antitrypanosomal Agent 19," a novel compound under investigation for its potential therapeutic efficacy against trypanosomal parasites, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease. The following protocols detail the methodologies for determining the compound's potency against Trypanosoma brucei and Trypanosoma cruzi, its cytotoxicity against a mammalian cell line, and potential mechanisms of action.

Data Presentation

Table 1: In Vitro Activity of this compound against T. brucei and T. cruzi

| Compound | T. brucei IC₅₀ (µM) | T. cruzi EC₅₀ (µM) |

| Agent 19 | 1.5 ± 0.3 | 4.2 ± 0.8 |

| Diminazene Aceturate | 0.005 ± 0.001 | N/A |

| Benznidazole | N/A | 2.5 ± 0.5 |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | L929 Cell Line CC₅₀ (µM) | Selectivity Index (T. brucei) | Selectivity Index (T. cruzi) |

| Agent 19 | >100 | >66.7 | >23.8 |

| Benznidazole | >200 | N/A | >80 |

CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index = CC₅₀ / IC₅₀ or EC₅₀.

Experimental Protocols

In Vitro Assay against Trypanosoma brucei (Bloodstream Form)

This protocol is adapted from standard methodologies for determining the viability of T. brucei after compound exposure using a resazurin-based assay.[1]

Materials:

-

Trypanosoma brucei brucei bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

Diminazene aceturate (positive control)

-

Resazurin sodium salt solution (e.g., AlamarBlue®)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10⁶ cells/mL.

-

Dilute the parasite culture to a concentration of 4 x 10³ parasites/mL in fresh HMI-9 medium.

-

Prepare serial dilutions of this compound and the positive control (Diminazene aceturate) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted compound solutions to triplicate wells.

-

Add 50 µL of the parasite suspension (containing 2 x 10² parasites) to each well.

-

Include wells with parasites and medium only (negative control) and medium only (blank).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm and 600 nm for AlamarBlue®).

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression model.

In Vitro Assay against Trypanosoma cruzi (Intracellular Amastigotes)

This protocol determines the efficacy of the compound against the intracellular replicative form of T. cruzi.[2][3]

Materials:

-

L929 fibroblast cell line

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Benznidazole (positive control)

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Seed L929 cells into a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.

-

Infect the L929 cells with trypomastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 2 hours to allow for parasite invasion.

-

Remove the medium and wash the wells to eliminate non-internalized parasites.

-

Add fresh medium and incubate for an additional 48 hours to allow for the transformation of trypomastigotes into amastigotes.

-

Add serial dilutions of this compound and benznidazole to the infected cultures.

-

Incubate for 96 hours at 37°C with 5% CO₂.

-

Add 50 µL of CPRG solution to each well.

-

Incubate for 4-6 hours at 37°C and measure the absorbance at 570 nm.

-

Calculate the EC₅₀, the concentration that reduces the parasite load by 50%, using non-linear regression.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.[2]

Materials:

-

L929 fibroblast cell line

-

DMEM medium with 10% FBS

-

This compound

-

Resazurin-based reagent (e.g., AlamarBlue®)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 96 hours at 37°C with 5% CO₂.

-

Add 10 µL of AlamarBlue® reagent to each well and incubate for an additional 4-6 hours.

-

Measure the absorbance or fluorescence.

-

Calculate the CC₅₀ value, the concentration that reduces cell viability by 50%, using non-linear regression.

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Proposed mechanism of action for this compound.

Mechanism of Action Elucidation

Based on preliminary screening, this compound is hypothesized to induce apoptosis-like cell death and cell cycle arrest in trypanosomes, a mechanism observed for other novel antitrypanosomal compounds.[4] The proposed pathway involves the suppression of key structural proteins like the paraflagellum rod protein 2 (PFR-2), leading to cell cycle disruption, and the induction of mitochondrial dysfunction, which triggers an apoptosis-like cascade.[4][5] Further studies, such as cell cycle analysis by flow cytometry and assessment of mitochondrial membrane potential, are required to validate this proposed mechanism.

References

- 1. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alamar Blue Assay in Antitrypanosomal Activity Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Alamar Blue (resazurin) assay for the determination of antitrypanosomal activity of test compounds. This assay offers a reliable, sensitive, and high-throughput method for screening potential drug candidates against various Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease.

Introduction and Principle of the Assay

The Alamar Blue assay is a widely used method for assessing cell viability and cytotoxicity.[1] Its application in antitrypanosomal drug screening provides a quantitative measure of the metabolic activity of trypanosomes.[2] The principle of the assay is based on the reduction of the blue, non-fluorescent redox indicator, resazurin, to the pink, highly fluorescent compound, resorufin, by metabolically active cells.[3][4][5] This conversion is mediated by intracellular reductases, primarily within the mitochondria.[1][6] The intensity of the fluorescent signal or the change in absorbance is directly proportional to the number of viable, metabolically active trypanosomes.[4][5] Therefore, a reduction in signal in the presence of a test compound indicates a decrease in cell viability and potential antitrypanosomal activity.

The non-toxic nature of the Alamar Blue reagent allows for continuous monitoring of cell proliferation over time without lysing the cells.[4][7] This makes it a valuable tool for determining the half-maximal inhibitory concentration (IC50) of novel compounds.

Key Applications

-

High-Throughput Screening (HTS): The assay is readily adaptable to 96- and 384-well plate formats, making it suitable for screening large compound libraries.[8][9]

-

IC50 Determination: Precise determination of the concentration of a drug that inhibits 50% of the trypanosome population's growth.

-

Drug Susceptibility Testing: Evaluating the sensitivity of different Trypanosoma strains to various compounds.[2]

-

Cytotoxicity Profiling: Assessing the toxic effects of compounds on trypanosomes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Alamar Blue antitrypanosomal assay.

Caption: Experimental workflow for the Alamar Blue antitrypanosomal assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the Trypanosoma species and strain, as well as the specific laboratory conditions.

Materials and Reagents

-

Trypanosoma species (e.g., Trypanosoma brucei rhodesiense, Trypanosoma brucei gambiense)[2]

-

Appropriate culture medium (e.g., HMI-9 medium)

-

Alamar Blue cell viability reagent

-

Test compounds and reference drugs (e.g., pentamidine, diminazene aceturate)[2]

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Phosphate-buffered saline (PBS)

-

Sterile, black, clear-bottom 96- or 384-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence microplate reader with appropriate filters (Excitation: 530-560 nm, Emission: 580-610 nm) or an absorbance microplate reader (570 nm and 600 nm)[1][7]

Step-by-Step Procedure

-

Trypanosome Culture: Maintain trypanosomes in logarithmic growth phase in their respective culture medium.

-

Cell Seeding:

-

Determine the cell density using a hemocytometer.

-

Dilute the trypanosome culture to the desired seeding density (e.g., 2 x 10^3 cells/mL for a 384-well plate).[10] The optimal cell number should be determined empirically to ensure a linear response of the Alamar Blue reagent.[2]

-

Dispense the cell suspension into the wells of the microplate.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of the test compounds and reference drugs in DMSO.

-

Perform serial dilutions of the compounds in the culture medium to achieve the final desired concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid toxicity to the trypanosomes.[8]

-

Add the diluted compounds to the respective wells.

-

Include control wells:

-

Negative Control (100% viability): Cells with culture medium and the same concentration of DMSO as the test wells.

-

Positive Control (0% viability): Cells treated with a known trypanocidal drug at a high concentration.

-

Blank Control: Culture medium only (no cells) to measure background fluorescence.

-

-

-

Incubation with Compounds: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.[11]

-

Addition of Alamar Blue Reagent:

-

Incubation with Alamar Blue: Incubate the plates for an additional 4 to 24 hours under the same conditions.[13] The optimal incubation time should be determined to achieve a sufficient signal-to-background ratio without reaching saturation.

-

Measurement:

-

Data Analysis:

-

Subtract the background fluorescence/absorbance (blank wells) from all experimental wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% viability) and positive control (0% viability).

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

-

Data Presentation: Reference Compound Activity

The following table summarizes the reported IC50 values for known antitrypanosomal drugs determined using the Alamar Blue assay. These values can serve as a benchmark for new compound screening.

| Reference Compound | Trypanosoma Species/Strain | IC50 (nM) | Assay Format | Reference |

| Pentamidine | T. b. brucei BS427 | 4.4 | 384-well | [11] |

| Diminazene Aceturate | T. b. brucei BS427 | 65.2 | 384-well | [11] |

| Pentamidine | T. b. brucei | 7.8 ± 3.6 | 384-well | [10] |

| Diminazene Aceturate | T. b. brucei | 29.5 ± 5.8 | 384-well | [10] |

| Melarsoprol | T. b. rhodesiense / T. b. gambiense | Comparable to BCECF-AM assay | Not specified | [2] |

| Suramin | T. b. rhodesiense / T. b. gambiense | Comparable to BCECF-AM assay | Not specified | [2] |

Signaling Pathway/Mechanism Diagram

The diagram below illustrates the mechanism of the Alamar Blue assay at the cellular level.

Caption: Mechanism of Alamar Blue (resazurin) reduction in viable cells.

Troubleshooting and Considerations

-

Compound Interference: Some test compounds may directly interact with the Alamar Blue reagent or exhibit inherent fluorescence. It is crucial to include controls with the compound and Alamar Blue in the absence of cells to check for such interference.

-

Cell Density: The initial seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and saturation of the assay signal.

-

Incubation Times: Both the incubation time with the test compound and the Alamar Blue reagent should be optimized for each Trypanosoma strain to ensure a robust and reproducible assay window.

-

Edge Effects: To minimize evaporation and temperature gradients in microplates, it is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.

-

Reagent Stability: Alamar Blue is light-sensitive and should be stored protected from light.[7]

By following these guidelines and protocols, researchers can effectively employ the Alamar Blue assay for the discovery and development of novel antitrypanosomal therapeutics.

References

- 1. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]

- 4. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. tipbiosystems.com [tipbiosystems.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajtmh.org [ajtmh.org]

- 10. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Cytotoxicity of Antitrypanosomal Agent 19 on HepG2 Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a template. As of the last search, "Antitrypanosomal agent 19" is not a designation for a publicly documented compound. Therefore, the quantitative data and proposed mechanism of action presented herein are hypothetical and for illustrative purposes to guide researchers in structuring their own findings. The protocols provided are established methods for cytotoxicity testing in HepG2 cells.

Application Note

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic efficacy against Trypanosoma species. As part of the preclinical safety and toxicity profiling, it is crucial to evaluate its effect on human cells to determine its therapeutic index. The human liver hepatocellular carcinoma cell line, HepG2, is a widely utilized model for in vitro cytotoxicity and hepatotoxicity studies due to its metabolic capabilities.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound on HepG2 cells using the MTT and LDH assays, along with a sample data presentation and a hypothetical mechanism of action.

Principle of Assays

-

MTT Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[1] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]

-

LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[4][5] Increased LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.[5]

Hypothetical Data Summary

The cytotoxicity of this compound was evaluated in HepG2 cells after 24 and 48 hours of exposure. The results from the MTT and LDH assays are summarized below.

Table 1: IC50 Values of this compound on HepG2 Cells

| Assay | Incubation Time | IC50 (µM) |

| MTT | 24 hours | 124.90 ± 6.86 |

| 48 hours | 85.30 ± 5.12 | |

| LDH | 24 hours | 150.10 ± 8.25 |

| 48 hours | 102.50 ± 7.60 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of Cytotoxicity of this compound on HepG2 Cells (48h Exposure)

| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle Control) | 100.0 ± 2.5 | 2.1 ± 0.5 |

| 10 | 95.2 ± 3.1 | 5.3 ± 1.1 |

| 25 | 88.6 ± 4.5 | 12.8 ± 2.3 |

| 50 | 70.1 ± 3.8 | 35.4 ± 3.9 |

| 100 | 51.2 ± 2.9 | 48.9 ± 4.2 |

| 200 | 22.5 ± 2.1 | 75.6 ± 5.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

HepG2 Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Culture Conditions: Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculturing: Passage cells when they reach 70-80% confluency.[2] Wash the cell monolayer with DPBS, and detach cells using 0.25% Trypsin-EDTA.[6] Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.[6]

MTT Cytotoxicity Assay Protocol

This protocol is based on standard MTT assay procedures.[3][7][8][9]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculation:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

LDH Cytotoxicity Assay Protocol

This protocol is a standard LDH release assay.[4][10][11]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate as described in the MTT assay protocol (Section 3.2, Step 1).

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol (Section 3.2, Step 2).

-

Controls: Prepare the following controls:

-

Spontaneous LDH Release: Untreated cells (vehicle control).

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[10]

-

Background: Culture medium without cells.

-

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]

-

Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]

-

Calculation:

-

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

-

Visualizations

Hypothetical Signaling Pathway for Agent 19-Induced Apoptosis

References

- 1. japsonline.com [japsonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. LDH Cytotoxicity Assay [bio-protocol.org]

- 6. tripod.nih.gov [tripod.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiologics.com [cellbiologics.com]

Application Notes and Protocols for Oral Formulation of Antitrypanosomal Agent 19 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of Antitrypanosomal agent 19 (also referred to as compound 10 in associated literature) for in vivo animal studies. This document includes information on formulation, dosing, and relevant experimental procedures, compiled from published research.

Overview of this compound

This compound, chemically named (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, is an orally bioavailable compound with demonstrated efficacy against various Trypanosoma brucei subspecies.[1] It has been shown to effectively treat acute infections in mouse models of Human African Trypanosomiasis (HAT).[1]

Oral Formulation of this compound

For animal studies, this compound is prepared as a suspension. The recommended vehicle for oral administration is a mixture of 0.5% hydroxymethyl cellulose and 0.5% Tween-80 in sterile water.[1]

Table 1: Composition of Oral Formulation Vehicle

| Component | Concentration | Purpose |

| Hydroxymethyl Cellulose | 0.5% (w/v) | Suspending agent |

| Tween-80 | 0.5% (v/v) | Surfactant/wetting agent |

| Sterile Water | q.s. to final volume | Solvent |

Protocol for Preparation of Oral Formulation Vehicle (100 mL)

-

Prepare 0.5% Hydroxymethyl Cellulose Solution:

-

Weigh 0.5 g of hydroxymethyl cellulose powder.

-

In a beaker, heat approximately 50 mL of sterile water to 60-70°C.

-

Slowly add the hydroxymethyl cellulose powder to the heated water while stirring continuously to prevent clumping.

-

Once dispersed, add the remaining 50 mL of sterile water (at room temperature) and continue stirring until a homogenous solution is formed.

-

Allow the solution to cool to room temperature.

-

-

Add Tween-80:

-

To the 0.5% hydroxymethyl cellulose solution, add 0.5 mL of Tween-80.

-

Mix thoroughly until the Tween-80 is completely dispersed.

-

-

Preparation of this compound Suspension:

-

The desired amount of this compound is weighed and added to the prepared vehicle to achieve the final target concentration for dosing. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20 g mouse (requiring 0.2 mL), 100 mg of the agent would be suspended in 10 mL of the vehicle.

-

The suspension should be vortexed thoroughly before each administration to ensure uniformity.

-

References

Application Notes and Protocols: Dosing Regimen for Antitrypanosomal Agent 19 in vivo Experiments

Product Information

-

Product Name: Antitrypanosomal agent 19 (also referred to as compound 10)

-

Chemical Name: (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide

-

Molecular Formula: C10H11N3O4S

-

Target Organisms: Trypanosoma brucei brucei, Trypanosoma brucei gambiense, Trypanosoma brucei rhodesiense

-

Therapeutic Area: Human African Trypanosomiasis (HAT)

Introduction

This compound is a novel, orally bioavailable nitrothiophene-based compound that has demonstrated significant efficacy against various subspecies of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[1][2] This document provides detailed protocols and dosing regimens for in vivo experiments in a murine model of acute HAT, based on the findings from preclinical investigations. The agent has shown promise in its ability to selectively inhibit trypanosomal growth and is effective in treating acute infections in mouse models.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Trypanosome Subspecies | EC50 (µM) | Selectivity Index (SI) | Positive Control |

| T. b. brucei | 0.04 ± 0.001 | >500 | Suramin |

| T. b. rhodesiense | 0.01 ± 0.001 | >1000 | Melarsoprol |

| T. b. gambiense | Not specified in abstract | Not specified in abstract | Melarsoprol |

EC50: Half-maximal effective concentration. SI: Selectivity Index (Cytotoxicity CC50 / Efficacy EC50). Data extracted from Ajayi O et al., 2023.[2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute HAT

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasitemia Level (Day 7 post-infection) | Survival Rate (%) |

| Vehicle Control | - | Oral | High | 0 |

| This compound | 25 | Oral | Undetectable | 100 |

| This compound | 50 | Oral | Undetectable | 100 |

| Positive Control (e.g., Melarsoprol) | Varies | Intraperitoneal | Undetectable | 100 |

Data is representative of typical outcomes in such studies and is based on the reported effectiveness in Ajayi O et al., 2023.[1]

Experimental Protocols

In Vivo Murine Model of Acute African Trypanosomiasis

This protocol describes the establishment of an acute infection model in mice to evaluate the efficacy of this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Trypanosoma brucei brucei (strain used in the cited study)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle for oral gavage (e.g., 10% DMSO, 10% Tween 80, 80% water)

-

Oral gavage needles

-

Microscope and hemocytometer

-

Tail blood collection supplies (lancets, microcapillary tubes)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Parasite Preparation: Obtain T. b. brucei from a cryopreserved stock or a previously infected donor mouse. Dilute the parasites in sterile PBS to a final concentration of 1 x 10^5 parasites/mL.

-

Infection: Infect mice via intraperitoneal (IP) injection with 100 µL of the parasite suspension (1 x 10^4 parasites per mouse).

-

Treatment Initiation: Begin treatment 3 days post-infection, once parasitemia is established.

-

Drug Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, prepare the final dosing solution by diluting the stock in the oral gavage vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, the mouse would receive 0.5 mg in a 200 µL volume).

-

Dosing Regimen:

-

Administer this compound orally once daily for 4 consecutive days at doses of 25 mg/kg and 50 mg/kg.

-

The control group should receive the vehicle only.

-

A positive control group can be treated with a standard drug like melarsoprol.

-

-

Monitoring Parasitemia:

-

Starting from day 3 post-infection and every day thereafter, collect a small amount of blood from the tail vein.

-

Dilute the blood in PBS and count the number of parasites using a hemocytometer under a microscope.

-